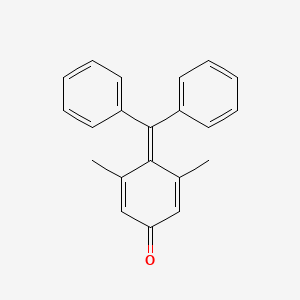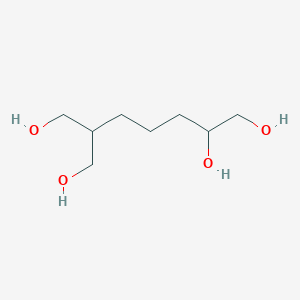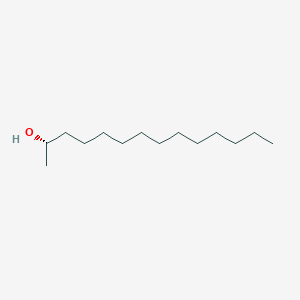
(2S)-Tetradecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Tetradecan-2-OL is a chiral alcohol with the molecular formula C14H30O. It is an enantiomer of tetradecan-2-OL, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of secondary alcohols and is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Tetradecan-2-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of tetradecan-2-one using chiral catalysts to ensure the production of the (2S) enantiomer.
Hydroboration-Oxidation: Another method involves the hydroboration of tetradec-1-ene followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to favor the formation of the (2S) enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to tetradecane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Tetradecan-2-one
Reduction: Tetradecane
Substitution: Tetradecan-2-yl chloride
Aplicaciones Científicas De Investigación
(2S)-Tetradecan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-Tetradecan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-Tetradecan-2-OL: The enantiomer of (2S)-Tetradecan-2-OL, differing only in the spatial arrangement of atoms.
Tetradecan-1-OL: A primary alcohol with the hydroxyl group attached to the first carbon.
Tetradecan-3-OL: A secondary alcohol with the hydroxyl group attached to the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other positional isomers. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceuticals and chiral catalysis.
Propiedades
Número CAS |
82272-45-5 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
(2S)-tetradecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
BRGJIIMZXMWMCC-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@H](C)O |
SMILES canónico |
CCCCCCCCCCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


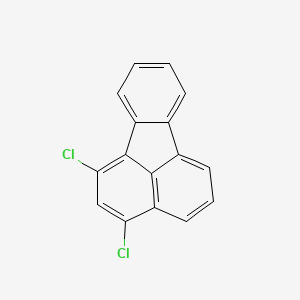
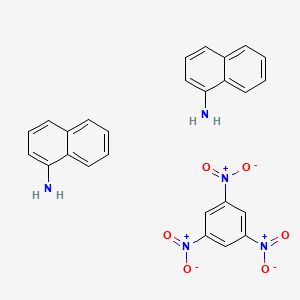
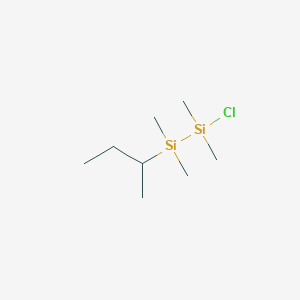

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
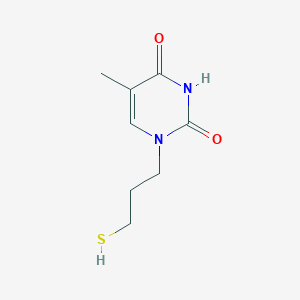
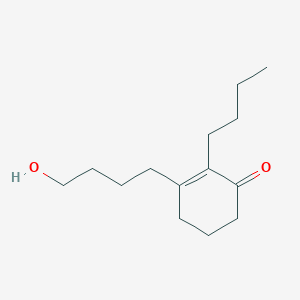

![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
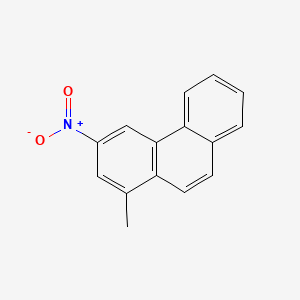
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
